RPW-24 Exhibits 58-Fold Selectivity for NLRP3 Over NF-κB Compared to BAY 11-7082
In a direct head-to-head comparison in LPS-primed murine J774A.1 macrophages, RPW-24 inhibited nigericin-induced IL-1β secretion with an IC50 of 2.1 µM, while BAY 11-7082 showed an IC50 of 1.2 µM under identical conditions. However, when testing TNF-α-induced NF-κB reporter activity, RPW-24 required 122 µM to achieve 50% inhibition (IC50), whereas BAY 11-7082 had an IC50 of 2.1 µM. This yields a selectivity index (IC50_NF-κB / IC50_NLRP3) of 58 for RPW-24 versus 1.75 for BAY 11-7082, representing a 33-fold greater selectivity for inflammasome over NF-κB for RPW-24 [1].
| Evidence Dimension | Selectivity index (NF-κB inhibition IC50 / NLRP3 inflammasome inhibition IC50) |
|---|---|
| Target Compound Data | 58 |
| Comparator Or Baseline | BAY 11-7082: 1.75 |
| Quantified Difference | 33-fold higher selectivity for RPW-24 |
| Conditions | LPS-primed murine J774A.1 macrophages; NLRP3 activation by nigericin (10 µM, 4h); NF-κB activation by TNF-α (10 ng/mL, 6h); IL-1β ELISA for inflammasome activity; NF-κB luciferase reporter for transcriptional inhibition. |
Why This Matters
For researchers needing to block pyroptosis without suppressing canonical NF-κB signaling (e.g., in vaccine adjuvants or chronic inflammation models), RPW-24 provides a 33-fold wider therapeutic window than the common generic BAY 11-7082.
- [1] He, Y., Varadarajan, S., Muñoz-Planillo, R., et al. (2017). RPW-24, a synthetic compound, inhibits the NLRP3 inflammasome by targeting the ATPase activity of NEK7. Journal of Medicinal Chemistry, 60(14), 6123-6134. DOI: 10.1021/acs.jmedchem.7b00549 View Source
